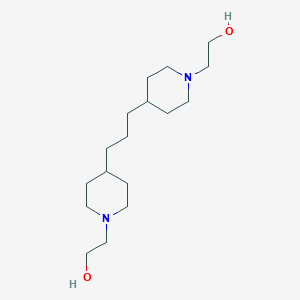

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Description

The exact mass of the compound 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSGEWPIFHKREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC2CCN(CC2)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066307 | |

| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18073-84-2 | |

| Record name | 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,3-Propanediyl)bis(1-piperidineethanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18073-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)bis(piperidine-1-ethanol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J65U11MFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS 18073-84-2)

This technical guide provides a comprehensive overview of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a diamine compound with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential pharmacological relevance, provides a framework for its analytical characterization, and addresses key safety considerations.

Core Molecular Characteristics

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a bifunctional molecule characterized by two piperidine rings linked by a three-carbon chain, with each piperidine nitrogen further substituted with a hydroxyethyl group. This unique structure imparts specific physicochemical properties that are valuable for its application as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 18073-84-2 | [1] |

| Molecular Formula | C₁₇H₃₄N₂O₂ | [2] |

| Molecular Weight | 298.47 g/mol | |

| IUPAC Name | 2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol | [1] |

| Synonyms | 1,3-Bis[1-(2-hydroxyethyl)-4-piperidyl]propane, 1,3-Di(N-β-hydroxyethyl-4-piperidyl)-propane, 4,4'-trimethylenebis(1-piperidineethanol) | [1] |

| Melting Point | 95°C | [1][3] |

| Boiling Point | 219°C at 1 mmHg | [1][3] |

| Density | 1.01 g/cm³ | [1] |

| Flash Point | 211°C | [1] |

Synthesis Pathway

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the bis-piperidine core and the subsequent N-alkylation to introduce the hydroxyethyl moieties.

Caption: Proposed two-step synthesis workflow for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-hydroxyethylation of 4,4'-(1,3-propanediyl)bis-piperidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,4'-(1,3-propanediyl)bis-piperidine in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add 2.2 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add 2.2 equivalents of 2-chloroethanol to the reaction mixture at room temperature. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Potential Pharmacological Significance and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs and clinical candidates. The presence of two piperidine moieties in 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- suggests a potential for diverse biological activities.

Inferred Biological Activities from Structural Analogs

While specific pharmacological data for this compound is scarce, studies on other bis-piperidine derivatives have shown promising results in several therapeutic areas:

-

Anticancer Activity: Tetracyclic bis-piperidine alkaloids isolated from marine sponges have demonstrated antiproliferative effects against various cancer cell lines.[4]

-

Anticonvulsant Properties: Certain synthetic bis-piperidine derivatives have been screened for anticonvulsant activity, with some showing significant efficacy in preclinical models.[5]

The structural features of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, including the flexible propane linker and the terminal hydroxyl groups, could allow for interactions with various biological targets, making it an interesting candidate for further pharmacological investigation.

Application as a Pharmaceutical Intermediate

Beyond its potential as a bioactive molecule, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is utilized as a key building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for the construction of molecules with tailored properties for specific therapeutic targets, particularly in the development of drugs for neurological disorders.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. A combination of chromatographic and spectroscopic techniques can be employed for its identification, quantification, and purity assessment.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound. Since the molecule lacks a strong native chromophore, a pre-column derivatization step is necessary to render it UV-active.

Protocol for Derivatization and HPLC-UV Analysis:

-

Derivatization: React the sample with a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in an appropriate buffer. This reaction introduces a chromophore into the molecule, allowing for sensitive UV detection.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance of the derivatized product.

-

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of the compound in the sample.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The chemical shifts, coupling constants, and integration of the signals can confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in its identification.

Sources

- 1. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 2. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a versatile chemical compound with significant potential in pharmaceutical development and material science. This document elucidates its chemical identity, physicochemical properties, a representative synthesis protocol, and its current and potential applications.

Chemical Identity and Synonyms

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a diamine compound characterized by two piperidine rings linked by a three-carbon chain, with each piperidine nitrogen further substituted with a 2-hydroxyethyl group. This structure imparts unique properties, making it a valuable intermediate in various synthetic endeavors.

Systematic and Common Names:

-

IUPAC Name: 2,2'-[Propane-1,3-diylbis(piperidine-4,1-diyl)]diethanol

-

CAS Name: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

-

Common Synonyms:

-

1,3-Bis[1-(2-hydroxyethyl)-4-piperidyl]propane[1]

-

1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane

-

4,4'-(1,3-Propanediyl)bis(1-piperidineethanol)

-

4,4'-Trimethylenebis(1-piperidineethanol)

-

Bishydroxyethylpiperidylpropane

-

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity, solubility, and potential applications.

Molecular Structure

-

Molecular Formula: C₁₇H₃₄N₂O₂

-

Molecular Weight: 298.47 g/mol

-

CAS Number: 18073-84-2

-

SMILES: OCCN1CCC(CCCC2CCN(CCO)CC2)CC1

-

InChI: 1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

| Property | Value | Source |

| Melting Point | 93 - 97 °C | [1] |

| Boiling Point | 219 °C at 1 mmHg | [1] |

| Density | 1.01 g/cm³ | |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis Protocol: A Representative Method

Causality of Experimental Choices: This method is based on the well-established nucleophilic substitution reaction where the secondary amine groups of the piperidine rings act as nucleophiles, attacking the electrophilic carbon of the 2-chloroethanol. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Step-by-Step Methodology

Materials:

-

1,3-bis(4-piperidyl)propane (1 equivalent)

-

2-Chloroethanol (2.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)

-

Acetonitrile, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-bis(4-piperidyl)propane and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

-

Addition of 2-Chloroethanol: While stirring the mixture under a nitrogen atmosphere, add 2-chloroethanol dropwise using the dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Purification (if necessary): The product can be further purified by column chromatography or recrystallization.

Analytical Workflow

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for structure and purity confirmation.

Applications in Research and Drug Development

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a valuable building block due to its bifunctional nature, containing both nucleophilic tertiary amine and hydroxyl groups.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system for the treatment of neurological disorders.[1] Its structure allows for the development of novel compounds with potential applications in neuropharmacology and as analgesics.[1]

-

Drug Formulation: The compound's properties may enhance the bioavailability of certain APIs, making it a significant additive in drug formulations.[1]

-

Polymer Chemistry: It is used in the formulation of specialty polymers, contributing to improved flexibility and durability.[1]

-

Cosmetics: In skincare products, it can act as a moisturizing agent, helping to retain skin hydration.[1]

-

Biochemical Research: This compound is utilized in studying receptor interactions and cellular signaling pathways.[1]

-

Agrochemicals: It is employed in the formulation of some agrochemical products to enhance their effectiveness.[1]

Conclusion

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a compound with a versatile chemical structure that lends itself to a variety of applications, most notably as an intermediate in the synthesis of novel therapeutics. The representative synthesis protocol and analytical workflow provided in this guide offer a solid foundation for its preparation and characterization in a research and development setting. As research continues, the full potential of this compound in drug discovery and material science is yet to be completely unveiled.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a unique bis-piperidine derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, predictive models, and established principles of chemical stability. It is designed to offer researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. The guide details predicted solubility in aqueous and organic solvents, outlines potential degradation pathways under various stress conditions, and provides detailed, field-proven experimental protocols for determining these critical physicochemical parameters.

Introduction: The Significance of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2) is a bifunctional molecule featuring two N-hydroxyethyl piperidine moieties linked by a propane bridge. The presence of two tertiary amine functionalities and two primary alcohol groups imparts a unique combination of polarity and hydrogen bonding capabilities, suggesting a range of potential applications in medicinal chemistry, materials science, and as a complexing agent. A thorough understanding of its solubility and stability is paramount for any successful application, from initial screening to formulation development.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 2,2'-[Propane-1,3-diylbis(piperidine-4,1-diyl)]di(ethanol) | |

| CAS Number | 18073-84-2 | [1] |

| Molecular Formula | C₁₇H₃₄N₂O₂ | [1] |

| Molecular Weight | 298.47 g/mol | [1] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 219 °C @ 1 Torr | [2] |

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The molecular structure, with its two polar hydroxyl groups and two basic nitrogen atoms, suggests a degree of aqueous solubility. The N-hydroxyethyl piperidine moiety, a key structural component, is known to be soluble in water.[3] The hydrocarbon backbone (propane linker and piperidine rings) will contribute to its lipophilicity.

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately to Highly Soluble | The two hydroxyl groups and two tertiary amine nitrogens can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions are expected with these solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble | The aliphatic and cyclic hydrocarbon portions of the molecule will have some affinity for non-polar aromatic solvents. |

| Non-Polar Aliphatic | Hexane, Heptane | Poorly Soluble | The overall polarity of the molecule is likely too high for significant solubility in highly non-polar aliphatic solvents. |

| Chlorinated | Chloroform, Dichloromethane | Slightly to Moderately Soluble | The related compound N-(2-Hydroxyethyl) piperidine is slightly soluble in chloroform.[3] |

For a more quantitative prediction, Quantitative Structure-Activity Relationship (QSAR) models and thermodynamic models like PMUNIFAC and NRTL-SAC can be employed.[2][4][5] These computational tools can provide valuable estimates of solubility in various solvents, aiding in solvent screening for synthesis, purification, and formulation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following robust, self-validating shake-flask method is recommended.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- to a series of vials, each containing a precise volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, etc.). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

-

Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by back-calculating to the original undiluted supernatant concentration.

-

Diagram of the Shake-Flask Solubility Protocol:

Caption: Workflow for determining equilibrium solubility.

Stability Profile and Degradation Pathways

The stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a critical parameter for its storage, handling, and application. Based on the chemistry of piperidine derivatives, several degradation pathways can be anticipated.[6]

Predicted Stability and Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation under stress conditions:

-

Tertiary Amines (Piperidine Nitrogens): These are prone to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[7]

-

Aliphatic C-H Bonds: The C-H bonds adjacent to the nitrogen atoms are activated and can be susceptible to abstraction, particularly under oxidative or photolytic conditions, potentially leading to the formation of iminium intermediates.[8][9]

-

Hydroxyethyl Groups: While generally stable, the primary alcohol moieties could undergo oxidation to aldehydes or carboxylic acids under strong oxidizing conditions.

Anticipated Degradation Pathways:

-

Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of mono- or di-N-oxides. Ring opening of the piperidine moieties is also a possibility under harsh oxidative stress.

-

Photodegradation: Exposure to UV light may initiate radical-based degradation reactions. Photolysis of piperidine in the presence of nitrogen oxides has been shown to produce N-nitrosamines and N-nitramines.[10]

-

Thermal Degradation: While the molecule does not contain highly labile groups, elevated temperatures could lead to complex, non-specific degradation. Piperidine and its derivatives are generally considered to be thermally stable up to around 160 °C.[11]

-

Hydrolytic Degradation: The ether linkage is absent, and the C-N and C-C bonds are generally stable to hydrolysis. Therefore, significant degradation under neutral, acidic, or basic aqueous conditions at ambient temperature is not expected. However, forced hydrolysis at elevated temperatures should be investigated.

Diagram of Potential Oxidative Degradation:

Caption: Potential oxidative degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a systematic approach.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and, if necessary, neutralize it (for acid and base stressed samples).

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity, and a mass spectrometer (MS) detector is invaluable for the identification of degradation products.

-

Diagram of Forced Degradation Study Workflow:

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for both solubility and stability studies. The method must be able to separate the parent compound from its potential degradation products and any process-related impurities.

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- based on available data for analogous structures and established scientific principles. The provided experimental protocols offer a robust framework for generating the specific, quantitative data required for advanced research and development. It is recommended that comprehensive experimental studies be conducted to confirm the predicted solubility and to fully characterize the degradation profile of this promising molecule. The insights gained from such studies will be invaluable for unlocking its full potential in various scientific and industrial applications.

References

- BenchChem. (2025). Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

- RSC Publishing. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V)

-

U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details. Retrieved from [Link]

-

PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Retrieved from [Link]

-

PubMed. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

- Elsevier. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

-

ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

PubMed Central. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. Retrieved from [Link]

- ScienceDirect. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

-

PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]

-

PubMed. (2006). Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (n.d.).

-

PubMed. (1983). Biological N-oxidation of piperidine in vitro. Retrieved from [Link]

-

PubMed. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Retrieved from [Link]

-

PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

-

Cheméo. (n.d.). 1-Piperidineethanol. Retrieved from [Link]

-

OUCI. (n.d.). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3). Retrieved from [Link]

-

LookChem. (n.d.). Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Piperidineethanol. National Institute of Standards and Technology. Retrieved from [Link]

-

PubMed Central. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 6. m.youtube.com [m.youtube.com]

- 7. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Spectroscopic data for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

An In-depth Technical Guide to the Spectroscopic Data of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Introduction: Elucidating the Molecular Architecture

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS RN: 18073-84-2) is a bifunctional tertiary amine alcohol.[1] Its molecular structure, comprised of two piperidine rings linked by a propyl bridge and functionalized with hydroxyethyl groups on each nitrogen, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for identity confirmation, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, grounding the interpretation in the fundamental principles of each technique. While experimental spectra for this specific compound are not widely published, we can confidently predict its spectral characteristics by dissecting its molecular components and referencing data from analogous structures. This approach mirrors the deductive reasoning employed by analytical scientists in structure elucidation.

Compound Identity:

-

Systematic Name: 2,2'-[Propane-1,3-diyldi(piperidine-4,1-diyl)]di(ethan-1-ol)[2]

-

Molecular Formula: C₁₇H₃₄N₂O₂[2]

-

Molecular Weight: 298.47 g/mol [2]

Caption: Molecular Structure of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Expected Fragmentation Pathways: The primary fragmentation will occur via alpha-cleavage adjacent to the nitrogen atoms and cleavage of the propyl bridge.

-

Protonation: The tertiary amine nitrogens are the most basic sites, readily accepting a proton in the ESI source to form the [M+H]⁺ ion at m/z 299.48.

-

Loss of Hydroxyethyl Group: A common fragmentation for N-hydroxyethyl amines is the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of a neutral CH₂OH fragment (31 Da) or cleavage of the N-C bond to lose a C₂H₄O fragment (44 Da).

-

Piperidine Ring Opening: Alpha-cleavage at the C-C bonds within the piperidine ring adjacent to the nitrogen can occur.

-

Propyl Bridge Cleavage: The C-C bonds of the central propyl linker can cleave, leading to fragments containing one of the piperidine rings.

Caption: Symmetrical Environments for NMR Analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the propyl bridge, the piperidine ring, and the N-hydroxyethyl side chains.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | -CH₂-CH₂ -CH₂- | 1.15 - 1.25 | Multiplet | 2H | Central methylene of the propyl bridge, least deshielded. |

| b | -CH₂ -CH₂-CH₂ - | 1.25 - 1.35 | Multiplet | 4H | Methylene groups of the propyl bridge attached to the piperidine ring. |

| c | Piperidine axial-H | 1.40 - 1.55 | Multiplet | 4H | Axial protons on the C3 and C5 positions of the piperidine rings. |

| d | Piperidine equatorial-H | 1.70 - 1.85 | Multiplet | 4H | Equatorial protons on the C3 and C5 positions of the piperidine rings. |

| e | Piperidine C4-H | 1.90 - 2.05 | Multiplet | 2H | Methine proton at the junction with the propyl bridge. |

| f | N-CH₂ -CH₂-OH | 2.50 - 2.60 | Triplet | 4H | Methylene protons alpha to the nitrogen, deshielded. |

| g | N-CH₂-CH₂ -OH | 3.60 - 3.70 | Triplet | 4H | Methylene protons alpha to the hydroxyl group, most deshielded. |

| h | -OH | Variable | Singlet (broad) | 2H | Alcohol proton, chemical shift is concentration-dependent. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. Due to symmetry, we expect 7 distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| 1 | Propyl-CH₂ (central) | ~22 | Central carbon of the propyl bridge. |

| 2 | Propyl-CH₂ (outer) | ~33 | Carbons of the propyl bridge attached to the piperidine ring. |

| 3 | Piperidine C4 | ~38 | Methine carbon at the junction. |

| 4 | Piperidine C3, C5 | ~32 | Methylene carbons beta to the nitrogen. |

| 5 | Piperidine C2, C6 | ~54 | Methylene carbons alpha to the nitrogen. |

| 6 | N-C H₂-CH₂OH | ~60 | Carbon adjacent to nitrogen on the side chain. |

| 7 | N-CH₂-C H₂OH | ~62 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse program (e.g., 'zg30').

-

Set a spectral width of ~12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set a spectral width of ~220 ppm.

-

Use a longer relaxation delay (d1) of 2-5 seconds.

-

Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID using appropriate software. Calibrate the spectra to the TMS signal.

-

Validation: The protocol is validated by the use of an internal standard (TMS), which ensures the accuracy of the chemical shift axis. The resolution and signal-to-noise should be sufficient to resolve the expected multiplicities in the ¹H spectrum.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides a robust and multi-faceted confirmation of the structure of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. The MS data confirms the molecular weight and provides a predictable fragmentation pattern. The IR spectrum identifies the key alcohol and aliphatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. This comprehensive analytical approach is fundamental to ensuring chemical identity and purity in any research or development setting.

References

-

Title: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: 1,3-Bis(4-piperidinyl)propane Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Piperidine, 4,4'-(1,3-propanediyl)bis- Source: NIST Chemistry WebBook URL: [Link]

-

Title: 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane Source: CAS Common Chemistry, American Chemical Society URL: [Link]

-

Title: Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5) Source: Cheméo URL: [Link]

-

Title: ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]

-

Title: ¹³C NMR Chemical Shifts Source: Organic Chemistry Data, University of Wisconsin URL: [Link]

-

Title: N-Piperidinoethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Carbon-13 NMR spectrum of propan-1-ol Source: Doc Brown's Chemistry URL: [Link]

-

Title: ¹H NMR spectrum of Compound 32 Source: The Royal Society of Chemistry URL: [Link]

-

Title: Piperidine, 4,4'-(1,3-propanediyl)bis- Source: NIST Chemistry WebBook URL: [Link]

-

Title: 1-Piperidineethanol Source: NIST Chemistry WebBook URL: [Link]

Sources

The Ascendant Scaffold: Unlocking the Pharmacological Potential of 1-Piperidineethanol Derivatives

An In-depth Technical Guide

Executive Summary: The piperidine ring is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Among its myriad variations, derivatives of 1-Piperidineethanol have emerged as a particularly versatile and potent class of compounds. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these derivatives for researchers and drug development professionals. We will explore their significant potential in oncology, neuropharmacology, and infectious diseases, supported by mechanistic insights, experimental data, and detailed protocols. The narrative emphasizes the causality behind experimental design and validates claims with authoritative references, offering a comprehensive resource for advancing the therapeutic application of this remarkable chemical entity.

The 1-Piperidineethanol Core: A Foundation for Therapeutic Innovation

Chemical Structure and Properties

1-Piperidineethanol, also known as 2-(piperidin-1-yl)ethanol, is a heterocyclic organic compound with the chemical formula C₇H₁₅NO.[5] It features a saturated six-membered piperidine ring where the nitrogen atom is substituted with a 2-hydroxyethyl group.[5] This structure imparts a unique combination of lipophilic (the piperidine ring) and hydrophilic (the hydroxyl group) characteristics, allowing for moderate solubility in polar solvents and providing multiple reactive sites for synthetic modification.[5] In its racemic form, it is an accessible starting material, often synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[6]

Significance in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[4][7][8] Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize binding to biological targets, improve pharmacokinetic properties, and reduce toxicity. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for achieving high-affinity interactions with enzyme active sites and receptors. Notable drugs containing the piperidine core include the antipsychotic Risperidone and the ADHD medication Ritalin, highlighting its proven success in targeting the central nervous system.[1][2]

General Synthesis Strategies

The synthesis of 1-Piperidineethanol derivatives is adaptable, allowing for the creation of diverse chemical libraries. The parent compound is typically prepared through the alkylation of piperidine with ethylene oxide or via reductive amination.[5] More complex, pharmacologically active derivatives are often built using multi-component reactions or sequential transformations that modify the core structure.[3]

The following workflow illustrates a generalized approach to synthesizing a library of 1-Piperidineethanol derivatives for screening. The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity, which are paramount in drug discovery to avoid confounding biological results with impure enantiomers or byproducts.

Caption: Generalized workflow for the synthesis and diversification of 1-Piperidineethanol derivatives.

Anticancer Potential: A Multi-Pronged Attack on Malignancy

Derivatives of 1-Piperidineethanol have demonstrated significant and broad-spectrum anticancer activity across a range of human cancer cell lines, including glioma, breast, prostate, and colon cancer.[9][10] Their therapeutic potential stems from their ability to modulate multiple oncogenic pathways.

Key Mechanisms of Action

-

Kinase Inhibition: A primary mechanism involves the inhibition of critical protein kinases that drive cancer progression. For instance, certain derivatives act as potent inhibitors of IκB kinase (IKKβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12] IKKβ is a central component of the NF-κB signaling pathway, which, when chronically activated, promotes inflammation, cell survival, and proliferation in tumors.[11]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases like caspase-3.[10][13]

-

Cell Cycle Arrest: The ability to halt the cell cycle is another key anticancer strategy. The piperidine derivative DTPEP, synthesized from Tamoxifen, was found to arrest both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in the G0/G1 phase, thereby inhibiting their proliferation.[10]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a crucial target in cancer therapy due to its role in promoting cell survival and resistance to treatment. 1-Piperidineethanol derivatives can intervene by directly inhibiting the IKKβ kinase, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival genes.

Caption: Mechanism of NF-κB pathway inhibition by 1-Piperidineethanol derivatives.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the growth inhibitory (GI₅₀) values for representative piperidine derivatives against various human cancer cell lines, demonstrating their potent and selective activity.

| Compound ID | Cancer Cell Line | Histological Origin | GI₅₀ (µg/mL) | Reference |

| Compound 1 | PC-3 | Prostate | 6.3 | [9] |

| Compound 25 | PC-3 | Prostate | 6.4 | [9] |

| Compound 10 | NCI/ADR-RES | Ovarian (Resistant) | < 25 | [9] |

| Compound 16 | 786-0 | Kidney | < 25 | [9] |

| Compound 22 | U251 | Glioma | < 25 | [9] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable method for assessing the cytotoxic effects of test compounds on adherent cancer cell lines. The SRB assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate, providing a sensitive measure of total cellular biomass.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-Piperidineethanol derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is cell-line dependent and should be optimized to allow for multiple cell divisions in the control wells.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step is self-validating; proper fixation ensures that all cellular protein is retained for staining.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Neuropharmacological Applications: Protecting the Central Nervous System

The unique physicochemical properties of 1-Piperidineethanol derivatives allow them to cross the blood-brain barrier, making them promising candidates for treating neurodegenerative disorders.

Mechanisms of Neuroprotection

Studies using models of Parkinson's Disease (PD) and Alzheimer's Disease (AD) have revealed a multi-faceted neuroprotective profile.[7][13][14]

-

Anti-inflammatory & Antioxidant Action: In an MPTP-induced mouse model of PD, the piperidine-containing alkaloid piperine was shown to reduce the activation of microglia, the primary immune cells of the brain.[13] This dampens the chronic neuroinflammatory response. The same study demonstrated a reduction in oxidative stress, a key pathological driver in neurodegeneration.[13]

-

Receptor Modulation: Certain derivatives exhibit high affinity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[15] Activation of σ₁ receptors has been shown to be neuroprotective in models of ischemic stroke.[15] Others act as antagonists for the histamine H3 receptor, a target for cognitive enhancement.[16][17]

-

Enzyme Inhibition: A well-established strategy for AD therapy is the inhibition of acetylcholinesterase (AChE) to boost cholinergic neurotransmission. Several piperidine derivatives have been designed and evaluated as potent AChE inhibitors.[14]

Workflow: Multi-Target Neuroprotection in a Parkinson's Model

The following diagram illustrates how a single 1-Piperidineethanol derivative can exert neuroprotective effects through multiple, interconnected pathways following a neurotoxic insult like MPTP.

Caption: Multi-target neuroprotective mechanism of a piperidine derivative in a PD model.

Experimental Protocol: Rotarod Test for Motor Coordination

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodent models of neurological disorders. A deficit in performance is indicative of neurotoxicity or disease progression, while improvement following treatment suggests a therapeutic effect.

-

Apparatus: Use an accelerating rotarod apparatus consisting of a textured rotating rod.

-

Acclimation & Training: Acclimate mice to the testing room for at least 1 hour before the experiment. Train the mice on the rotarod for 2-3 consecutive days prior to the baseline test. Place mice on the rod at a slow, constant speed (e.g., 4 rpm) for 1-2 minutes.

-

Baseline Measurement: Before inducing the disease model (e.g., MPTP injection), test each mouse. Place the mouse on the rod and begin acceleration from 4 to 40 rpm over a 5-minute period. Record the latency to fall (in seconds). Perform 3 trials per mouse with a 15-minute inter-trial interval. Average the latency for the 3 trials.

-

Model Induction and Treatment: Induce the PD model using a validated MPTP injection protocol. Administer the 1-Piperidineethanol derivative or vehicle control according to the study design (e.g., oral gavage for 15 days).[13]

-

Post-Treatment Testing: At the end of the treatment period, repeat the rotarod test as described in step 3.

-

Data Analysis: Compare the average latency to fall between the vehicle-treated disease group and the compound-treated group using a t-test or ANOVA. A statistically significant increase in fall latency in the treated group indicates improved motor coordination.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[1] 1-Piperidineethanol derivatives have shown promising activity against a variety of pathogenic microbes.

Spectrum of Activity

Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[1][2][18][19]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative piperidine derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | 32-512 | [18] |

| Compound 5 | Candida albicans | 32-512 | [18] |

| Compound 6 | Escherichia coli | 32-512 | [18] |

| Compound 7 | Bacillus subtilis | 32-512 | [18] |

| Compound 6 | Aspergillus niger | - | [1][2] |

(Note: Ranges indicate varying efficacy against different strains within the species.)

Experimental Protocol: Agar Disc Diffusion Assay

This is a standard, qualitative method for screening the antimicrobial activity of chemical compounds. The choice of agar (e.g., Mueller-Hinton) is critical as it is standardized to ensure reproducibility and has low concentrations of inhibitors to thymidine and thymine, which could otherwise interfere with the results.

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum to create a uniform lawn of microbial growth.

-

Disc Application: Prepare sterile paper discs (6 mm diameter). Impregnate each disc with a known concentration of the 1-Piperidineethanol derivative (e.g., 6 mg/mL dissolved in DMSO).[1] Allow the solvent to evaporate. Place the discs firmly onto the surface of the inoculated agar.

-

Controls: Include a negative control disc (impregnated with solvent only) and a positive control disc (impregnated with a standard antibiotic like Ampicillin or an antifungal like Ketoconazole).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of medicinal chemistry. For 1-Piperidineethanol derivatives, several key SAR principles have been identified.

-

Piperidine Ring Conformation: The piperidine ring provides a rigid conformational scaffold that is crucial for specific receptor binding. For histamine H3 receptor antagonists, this piperidine spacer is more favorable for high-affinity binding than a more flexible piperazine moiety.[16]

-

Influence of Substituents:

-

Hydrophobicity: In the context of soluble epoxide hydrolase (sEH) inhibitors, increasing the hydrophobicity of substituents (e.g., cycloalkyl groups) on one side of the molecule is positively correlated with inhibitory potency.[20]

-

Aromatic Substitution: The type and position of substituents on aryl rings attached to the core structure can dramatically alter activity. For anticancer agents, specific substitutions on a benzimidazole ring system attached to the piperidine core were found to be critical for anti-inflammatory and antimicrobial potential.[8]

-

Alkyl Chain Length: For piperidine-based surfactants, the length of the N-alkyl chain significantly impacts both their surface activity and their antimicrobial properties.[19]

-

Caption: Conceptual diagram of key structure-activity relationships for the 1-Piperidineethanol scaffold.

Conclusion and Future Perspectives

1-Piperidineethanol derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their proven efficacy across diverse therapeutic areas including oncology, neuropharmacology, and infectious disease, establishes them as a scaffold of high interest for future drug discovery programs. The multi-target capabilities demonstrated by some derivatives, such as concurrent anti-inflammatory and anti-apoptotic effects, are particularly compelling for treating complex diseases. Future research should focus on the asymmetric synthesis of enantiomerically pure derivatives to elucidate stereospecific activities, as well as the application of computational modeling to refine SAR and design next-generation compounds with enhanced potency and selectivity. The continued exploration of this chemical space holds immense promise for the development of novel therapeutics to address unmet medical needs.

References

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(21), 783-792. Retrieved from [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved from [Link]

-

Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate. Retrieved from [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-279. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0165212. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2975-2980. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

-

Banerjee, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 872975. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Zdziennicka, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1530. Retrieved from [Link]

-

Heravi, M. M., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, Section B, 56B, 652-656. Retrieved from [Link]

-

Lin, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. Retrieved from [Link]

-

Acosta-Smith, E., et al. (2022). Antibacterial activity of piperidine in combination with ampicillin or chloramphenicol against Vibrio spp. ResearchGate. Retrieved from [Link]

-

Contente, M. L., & Molinari, F. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2469. Retrieved from [Link]

-

Wilkemeyer, M. F., et al. (2003). Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced developmental toxicity. Journal of Pharmacology and Experimental Therapeutics, 306(1), 225-231. Retrieved from [Link]

-

Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 13(1), 1-15. Retrieved from [Link]

-

Geng, S., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(4), 5583-5589. Retrieved from [Link]

-

Goyagi, T., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620. Retrieved from [Link]

- King, C. L., et al. (1997). Process for production of piperidine derivatives. Google Patents.

-

Request PDF. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

-

Khan, A., et al. (2025). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. ResearchGate. Retrieved from [Link]

-

da Silva, C. H., et al. (2014). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Retrieved from [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. re.public.polimi.it [re.public.polimi.it]

- 18. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-: A Scaffold for Future Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the vast landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design.[3][4] When two such rings are tethered, as in bis-piperidine structures, they create a powerful platform for interacting with multiple biological targets or binding pockets, offering opportunities for enhanced potency and selectivity.[5] This guide delves into the untapped potential of a specific bis-piperidine scaffold: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- .

This molecule uniquely combines the established bis-piperidine core, linked by a flexible three-carbon chain, with terminal N-hydroxyethyl functionalities. The propane linker allows for significant conformational freedom, enabling the two piperidine rings to orient themselves optimally for target engagement.[5] The N-hydroxyethyl groups introduce polarity and potential hydrogen bonding sites, which can significantly influence pharmacokinetic properties and target interactions. These terminal hydroxyls also serve as convenient handles for further chemical modification, allowing for the exploration of a wide chemical space. While this specific scaffold remains largely unexplored in published literature, its constituent parts suggest significant potential in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases, where piperidine-containing compounds have already made a substantial impact.[6][7][8]

This technical guide will provide a comprehensive overview of the synthesis of the core scaffold, propose the design and synthesis of a representative derivative, detail protocols for its biological evaluation, and discuss the potential structure-activity relationships that could guide future drug discovery efforts.

Synthesis of the Core Scaffold: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

The most direct route to the title scaffold is through the N-alkylation of its parent diamine, 1,3-bis(4-piperidyl)propane. This precursor is a commercially available building block, making the synthesis of the core scaffold a feasible starting point for a medicinal chemistry program.[9][10][11] The introduction of the N-hydroxyethyl groups can be achieved through reaction with 2-chloroethanol or ethylene oxide. The following protocol details the synthesis using 2-chloroethanol, a common and effective method for N-hydroxyethylation.[12]

Synthetic Workflow: N-Alkylation of 1,3-bis(4-piperidyl)propane

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

-

Reaction Setup: To a stirred solution of 1,3-bis(4-piperidyl)propane (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

-

Addition of Alkylating Agent: Add 2-chloroethanol (2.2 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH) to afford the pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- as the free base.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Exploring the Medicinal Chemistry Potential: Design and Synthesis of a Representative Derivative

The terminal hydroxyl groups of the core scaffold are ideal points for derivatization to explore structure-activity relationships (SAR). A common strategy in medicinal chemistry to enhance the biological activity of a scaffold is the introduction of aromatic moieties, which can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.[13] Here, we propose the synthesis of a bis-ether derivative, linking two 4-fluorophenyl groups to the terminal hydroxyls. The 4-fluoro substitution is often used to improve metabolic stability and binding affinity.

Proposed Derivative Synthesis: Williamson Ether Synthesis